molecular formula C11H19NO4S B1444670 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate CAS No. 343616-34-2

4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate

Cat. No.: B1444670
CAS No.: 343616-34-2
M. Wt: 261.34 g/mol
InChI Key: WATXLILDVUDIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate is a chemical compound with the molecular formula C11H19NO4S and a molecular weight of 261.34 g/mol . It is known for its unique structure, which includes a thiomorpholine ring substituted with tert-butyl and methyl groups, as well as two carboxylate groups.

Preparation Methods

The synthesis of 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate typically involves the reaction of thiomorpholine derivatives with tert-butyl and methyl substituents. One common method includes the use of tert-butyl bromoacetate and methylamine in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .

Mechanism of Action

The mechanism of action of 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and methyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

4-O-tert-butyl 3-O-methyl thiomorpholine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXLILDVUDIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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